

Application Note: Quantification of Flucytosine in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Fluorocytosine*

Cat. No.: *B1673482*

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Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of the antifungal agent flucytosine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies and therapeutic drug monitoring. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. All quantitative data and experimental protocols are presented in detail to facilitate implementation in a laboratory setting.

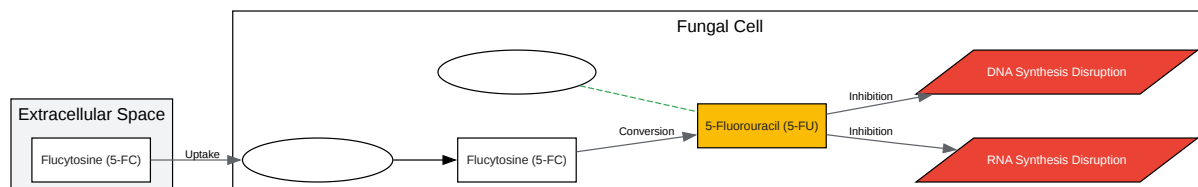
Introduction

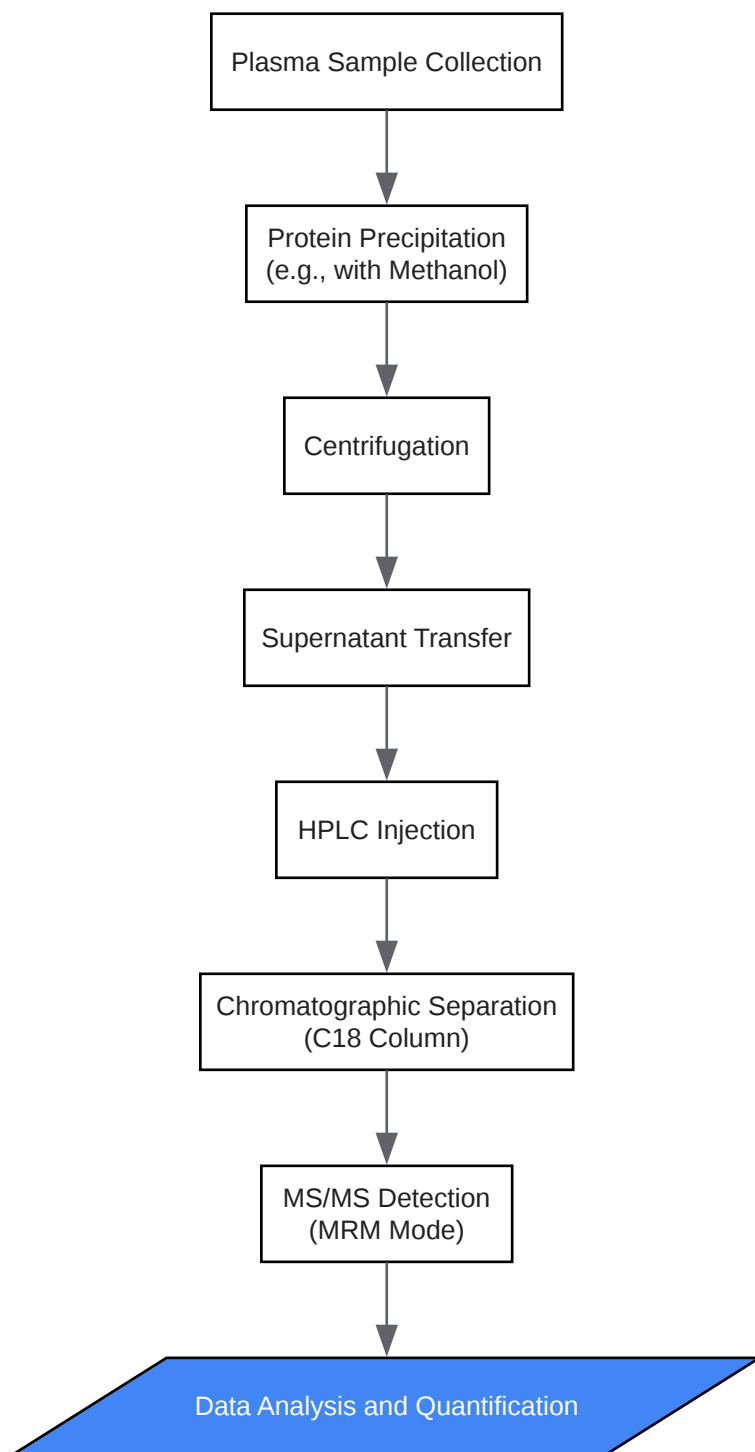
Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent used in the treatment of severe systemic fungal infections, often in combination with other antifungal drugs.[1] Due to its potential for dose-related toxicity, including hepatotoxicity and bone marrow suppression, therapeutic drug monitoring is crucial to optimize dosage regimens and minimize adverse effects.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the method of choice for the bioanalysis of drugs in complex matrices like plasma, owing to its high sensitivity, selectivity, and accuracy.[3]

This document provides a comprehensive protocol for the quantification of flucytosine in human plasma using HPLC-MS/MS. The method is validated for linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical research and drug development.

Mechanism of Action of Flucytosine

Flucytosine itself is not an active antifungal agent. It is transported into fungal cells via cytosine permease. Inside the fungal cell, it is converted to its active form, 5-fluorouracil (5-FU), by the enzyme cytosine deaminase. 5-FU then disrupts both RNA and DNA synthesis in the fungal cell, leading to cell death. This metabolic pathway is specific to fungi, providing a selective mechanism of action.^{[4][5]}





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